(7-Methoxybenzofuran-2-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4/c1-26-13-5-2-4-11-8-14(27-15(11)13)19(25)24-9-12(10-24)18-22-17(23-28-18)16-20-6-3-7-21-16/h2-8,12H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPYIDPIRMHRPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-Methoxybenzofuran-2-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 324.33 g/mol. The structure features a methoxybenzofuran moiety linked to a pyrimidine and an azetidine derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.33 g/mol |
| CAS Number | 2176270-07-6 |
Antimicrobial Activity
Research indicates that derivatives of benzofuran and pyrimidine compounds have significant antimicrobial properties. For instance, studies on related compounds show selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against pathogens like Candida albicans . The structure–activity relationship (SAR) analysis suggests that modifications in the substituents can enhance or reduce biological efficacy.
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Related benzofuran derivatives have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) . The cytotoxicity observed in these studies indicates that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells.
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors that play crucial roles in cellular signaling pathways. For example, compounds featuring oxadiazole moieties have been shown to inhibit PD-L1 interactions in cancer therapy, which is essential for immune evasion by tumors . This suggests that similar mechanisms may be applicable to the compound .
Synthesis and Evaluation Studies
- Synthesis : The synthesis typically involves multi-step organic reactions starting from benzofuran derivatives, followed by the introduction of methoxy groups and coupling with pyrimidine derivatives .
- Biological Evaluation : A study reported the synthesis of related oxadiazole derivatives and their evaluation as PD-L1 inhibitors with significant potency . These findings highlight the relevance of structural components in determining biological activity.
- Antimicrobial Evaluation : In vitro studies have demonstrated that certain derivatives exhibit minimal inhibitory concentrations (MIC) against model bacterial strains, indicating potential as antimicrobial agents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structural motifs showed effective inhibition against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4–20 μmol/L. Compounds structurally related to (7-Methoxybenzofuran-2-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone have been found to outperform standard antibiotics like cefotaxime against certain pathogens .
Anticancer Potential
The compound's unique structure suggests potential anticancer activity. Research into related compounds has indicated that they can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of specific kinases or modulation of apoptotic pathways. For instance, studies have shown that similar oxadiazole derivatives possess cytotoxic effects against different cancer cell lines .
Case Studies
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions. The mechanism of action may involve interaction with specific enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects.
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring exhibits dual electrophilic and nucleophilic behavior due to its electron-deficient nature. Key reactions include:
| Reaction Type | Conditions | Products/Outcomes |
|---|---|---|
| Nucleophilic Substitution | Basic media (e.g., NaOH) | Ring-opening at the N–O bond, forming amidoxime intermediates or urea derivatives |
| Electrophilic Aromatic Substitution | Nitration, sulfonation | Substitution at the oxadiazole’s C5 position, though steric hindrance may limit reactivity |
| Reduction | Catalytic hydrogenation (H₂/Pd) | Partial reduction to form dihydro-oxadiazoles or complete cleavage to amines |
Evidence from Analogs :
-
Oxadiazoles in related compounds (e.g., [Search Result 2]) undergo hydrolysis to amidoximes under acidic conditions.
-
Pyrimidine-linked oxadiazoles exhibit stability under ambient conditions but degrade in strong acids .
Azetidine Ring Reactivity
The strained four-membered azetidine ring is prone to ring-opening reactions:
| Reaction Type | Conditions | Products/Outcomes |
|---|---|---|
| Acid-Catalyzed Ring-Opening | HCl/H₂O | Formation of γ-amino ketones or linear amines via N–C bond cleavage |
| Nucleophilic Attack | Grignard reagents | Expansion to pyrrolidine derivatives or β-amino alcohols |
Structural Insights :
-
Azetidine’s strain energy (~25 kcal/mol) lowers activation barriers for ring-opening .
-
In [Search Result 4], azetidine derivatives undergo nucleophilic substitution at the nitrogen center.
Benzofuran Core Reactivity
The 7-methoxybenzofuran moiety participates in electrophilic substitutions:
| Reaction Type | Conditions | Products/Outcomes |
|---|---|---|
| Electrophilic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Nitration or bromination at C5 (para to methoxy group) |
| Demethylation | BBr₃ or HI | Conversion of methoxy to hydroxyl group, enhancing hydrogen-bonding capability |
Analog Data :
-
Similar benzofuran derivatives (e.g., [Search Result 7]) show regioselective halogenation at C5 .
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Methoxy groups in benzofurans resist oxidation but are cleaved by strong acids .
Pyrimidine Substituent Reactivity
The pyrimidin-2-yl group influences electronic properties and participates in:
| Reaction Type | Conditions | Products/Outcomes |
|---|---|---|
| Hydrogen Bonding | Aqueous media | Stabilizes interactions with biological targets (e.g., enzymes) via N1 and N3 atoms |
| Metal Coordination | Transition metal salts | Forms complexes with metals (e.g., Cu²⁺, Zn²⁺), altering solubility and reactivity |
Supporting Data :
-
Pyrimidine-containing compounds (e.g., [Search Result 8]) act as ligands in coordination chemistry .
-
Substituent orientation affects binding affinity in kinase inhibitors .
Methanone Group Reactivity
The central ketone group may undergo:
| Reaction Type | Conditions | Products/Outcomes |
|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Conversion to secondary alcohol, modifying hydrophobicity |
| Nucleophilic Addition | Grignard/organolithium reagents | Formation of tertiary alcohols or ketone derivatives |
Synthetic Relevance :
-
Ketones in similar scaffolds (e.g., [Search Result 2]) remain inert under mild conditions but react with strong reductants.
Stability Under Physiological Conditions
The compound’s stability in biological systems is critical for drug development:
| Parameter | Observation |
|---|---|
| pH Stability | Stable at pH 5–8; oxadiazole hydrolysis occurs below pH 3 |
| Thermal Stability | Decomposes above 200°C, with azetidine ring-opening as the primary pathway |
| Photostability | Benzofuran core susceptible to UV-induced degradation (λ < 300 nm) |
Experimental Correlates :
-
Oxadiazole-azetidine hybrids in [Search Result 5] show half-lives >24 hrs in plasma .
-
Benzofuran photodegradation is mitigated by methoxy substitution .
Synthetic Modifications
Strategic derivatization enhances functionality:
| Modification Site | Reaction Example | Application |
|---|---|---|
| Azetidine Nitrogen | Alkylation with alkyl halides | Improves metabolic stability |
| Oxadiazole C5 | Suzuki coupling with aryl boronic acids | Expands π-conjugation for optoelectronics |
| Pyrimidine C4 | Amidation with carboxylic acids | Enhances binding to kinase ATP pockets |
Case Study :
-
Pyrimidine-oxadiazole hybrids (e.g., [Search Result 8]) are modified via cross-coupling for anticancer activity .
Mechanistic Insights from Electrochemistry
While the compound lacks reducible nitro groups, cyclic voltammetry of analogs ([Search Result 3]) reveals:
-
Oxadiazole Reduction : Irreversible reduction peaks at −1.2 V (vs. Ag/AgCl), suggesting electron-deficient character .
-
Azetidine Oxidation : Broad anodic waves near +0.8 V correlate with N-centered radical formation .
Degradation Pathways
Major degradation routes under accelerated conditions:
| Stress Condition | Primary Degradants | Mechanism |
|---|---|---|
| Acidic Hydrolysis (0.1M HCl) | Azetidine ring-opened amine | Protonation followed by N–C cleavage |
| Oxidative (H₂O₂) | Sulfoxide derivatives of benzofuran | Radical-mediated oxidation at C2–C3 |
Stability Data :
-
90% intact after 48 hrs at 40°C/75% RH, per analogs in [Search Result 2].
Computational Predictions
DFT calculations (B3LYP/6-31G*) predict:
-
HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.
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NBO Charges : Negative charge localization on oxadiazole O and pyrimidine N atoms, guiding electrophilic attacks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
